2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile
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Overview
Description
2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chloro group at the second position, a cyclohexylmethoxy group at the fifth position, and a nitrile group attached to the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-5-hydroxynicotinonitrile with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinonitriles.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines or other reduced compounds.
Scientific Research Applications
2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(4-chlorophenyl)nicotinonitrile
- 2-Chloro-5-(3-chlorophenyl)nicotinonitrile
- 2-Chloro-5-(4-cyanophenyl)nicotinonitrile
Uniqueness
2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
IUPAC Name |
2-chloro-5-(cyclohexylmethoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-13-11(7-15)6-12(8-16-13)17-9-10-4-2-1-3-5-10/h6,8,10H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGABSBVOYWARFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=C(N=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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